![molecular formula C14H15Cl2N3O2 B5666196 3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5666196.png)
3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves reactions between appropriate precursors under conditions that promote the formation of the oxadiazole ring. For example, the ring-fission and C–C bond cleavage reaction with an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine has been investigated, showing the complexity and the potential for generating diverse structures from simple precursors (Jäger et al., 2002).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which significantly influences the electronic and steric properties of the molecule. X-ray diffraction and NMR spectroscopy are common techniques used for structure elucidation. For instance, the structural characterization of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with a somewhat related structure, was determined by X-ray crystallography, highlighting the utility of these techniques in understanding molecular geometry (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, often serving as intermediates for further functionalization or participating in cycloaddition reactions. The reactivity can be tailored by substituents on the oxadiazole ring, affecting the electron density and steric hindrance. An example is the chlorination study of 3,5-dimethyl-1,2,4-oxadiazole, which provides insights into the reactivity of different methyl groups in the molecule under photo and thermal initiation (Burden & Heywood, 1972).
properties
IUPAC Name |
3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-4-13-17-12(18-21-13)7-19(3)14(20)9-5-10(15)8(2)11(16)6-9/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQGBYDVQKQKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C(=O)C2=CC(=C(C(=C2)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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